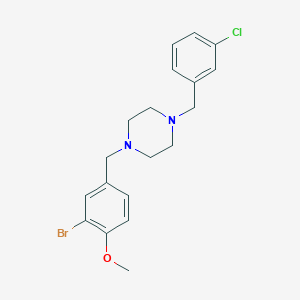
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine
Vue d'ensemble
Description
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine, also known as BZP, is a piperazine derivative that has been used in scientific research for its psychoactive effects. BZP is a synthetic compound that has been shown to have stimulant properties, similar to amphetamines.
Mécanisme D'action
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of this compound, including increased energy, alertness, and euphoria. This compound also has some affinity for other neurotransmitter receptors, including norepinephrine and acetylcholine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the cardiovascular system, including increased heart rate and blood pressure. It also affects the respiratory system, causing bronchodilation and increased respiratory rate. This compound can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of this compound has been associated with neurotoxicity and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine has been used as a substitute for amphetamines in some scientific studies due to its similar effects on the central nervous system. However, this compound has some limitations as a research tool, including its potential for neurotoxicity and adverse effects on the cardiovascular and respiratory systems. Researchers must take precautions to minimize the risks associated with this compound use in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving 1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been shown to have some affinity for serotonin receptors, which are involved in mood regulation. Further research is needed to determine the safety and efficacy of this compound as a treatment for these disorders. Another area of interest is the development of safer and more effective stimulants for medical and recreational use. This compound has been used as a substitute for amphetamines, but its potential for adverse effects limits its usefulness. Research into the development of new compounds with similar effects but fewer risks is ongoing.
Applications De Recherche Scientifique
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and has been used as a substitute for amphetamines in some studies. This compound has also been used to study its effects on serotonin receptors and its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O/c1-24-19-6-5-16(12-18(19)20)14-23-9-7-22(8-10-23)13-15-3-2-4-17(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUFCNVBFJPQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



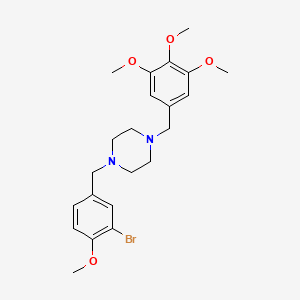
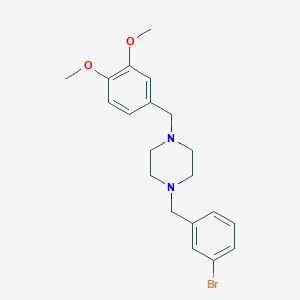
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3462974.png)
![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)

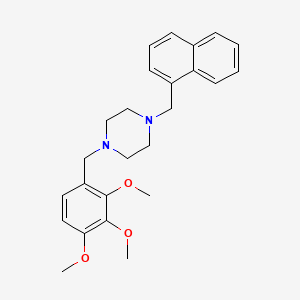
![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)
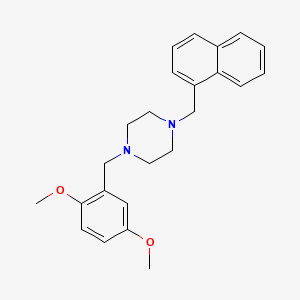
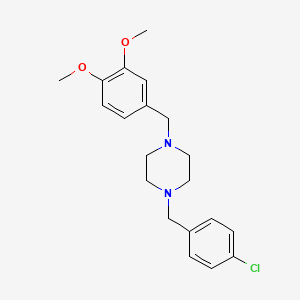


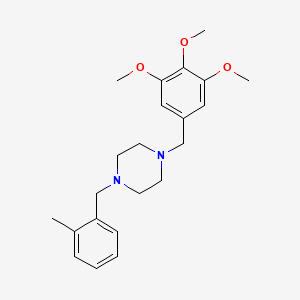

![1-[4-(methylthio)benzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B3463058.png)